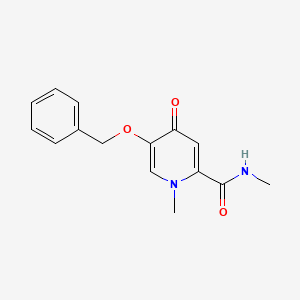

5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N,1-dimethyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-16-15(19)12-8-13(18)14(9-17(12)2)20-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVSXXSVWGIBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide, identified by its CAS number 1040659-13-9, is a compound belonging to the dihydropyridine class, which is known for its diverse pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The compound features a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5.

The primary mechanism of action for this compound is its interaction with calcium channels in cardiac and vascular smooth muscle cells. Dihydropyridines are well-known calcium channel blockers (CCBs), which inhibit the influx of calcium ions through L-type calcium channels. This action leads to vasodilation and decreased myocardial contractility, making these compounds useful in treating cardiovascular diseases such as hypertension and angina pectoris .

Cardiovascular Effects

Research indicates that compounds within the dihydropyridine class exhibit significant cardiovascular effects. They are primarily used in the management of hypertension due to their ability to relax vascular smooth muscle. The specific compound has shown promise in preclinical studies as a potential antihypertensive agent.

Neuroprotective Properties

Recent studies have explored the neuroprotective properties of similar dihydropyridine derivatives. For instance, a related compound demonstrated protective effects against N-methyl-D-aspartate (NMDA)-induced cytotoxicity in neuronal cells. This suggests that derivatives like this compound could also possess neuroprotective capabilities, potentially benefiting conditions such as stroke or neurodegenerative diseases .

Antioxidant Activity

Dihydropyridine derivatives have been investigated for their antioxidant properties. The presence of functional groups in this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress, further supporting its therapeutic potential in various diseases linked to oxidative damage.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of dihydropyridine derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant vasodilatory effects in isolated rat aorta models. |

| Study B | Showed neuroprotective effects against NMDA-induced neuronal death in vitro. |

| Study C | Exhibited antioxidant activity comparable to established antioxidant agents. |

Case Study: Neuroprotective Effects

In a study focusing on the neuroprotective effects of related compounds, it was found that specific derivatives could significantly reduce neuronal death induced by excitotoxic agents like NMDA. These findings indicate that modifications to the dihydropyridine structure can enhance neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine derivative with potential in scientific research and medicinal chemistry due to its diverse biological activities and therapeutic applications. It has a molecular weight of 272.30 g/mol and is identified by the CAS number 1040659-13-9 .

General Properties and Characteristics

While specific values such as density and melting point are not readily available for this compound, key chemical properties include a dihydropyridine ring with a carbonyl group at position 4 and a benzyloxy substituent at position 5, with amide functionality at position 2.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may vary based on available reagents and desired purity levels, with reaction conditions such as temperature, solvent choice, and reaction time being critical for optimizing yields and selectivity.

Potential Applications

this compound can undergo several chemical reactions, making it a versatile intermediate in organic synthesis. The mechanism of action for compounds like it is primarily related to their interaction with calcium channels in cardiac and vascular smooth muscle cells. Pharmacological studies often quantify these effects through IC50 values and other metrics that assess efficacy and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is highlighted through comparisons with analogs in the following categories:

Structural Analogs in Tyrosinase Inhibition

- Key Differences: The target compound’s benzyloxy group is replaced by a 5-hydroxy group in IIId after hydrogenation, enhancing solubility and hydrogen-bonding capacity for enzyme interaction . The nitro group in IIId’s aromatic ring significantly boosts inhibitory activity compared to non-nitrated analogs, suggesting electron-withdrawing substituents optimize binding to tyrosinase’s active site .

Dihydropyridine Carboxamide Derivatives

| Compound | Core Structure | Substituents | Application | Reference |

|---|---|---|---|---|

| AZ257 | 1,4-dihydropyridine | 4-(2-furyl), 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 3-carboxamide | Pharmacological study |

- Key Differences: AZ257 features a thioether linkage and bromophenyl group, which may enhance lipophilicity and metabolic stability compared to the target compound’s simpler benzyloxy group .

Pyranone-Based Acrylate Monomers

| Compound | Core Structure | Substituents | Application | Reference |

|---|---|---|---|---|

| Acrylate monomer (2) | 4H-pyran-4-one | 5-benzyloxy, 2-methyl acrylate | Polymer synthesis |

- Key Differences: The pyranone core replaces the dihydropyridine ring, reducing conjugation and altering electronic properties. The acrylate group enables radical polymerization, making these monomers suitable for materials science rather than bioactive applications .

Carboxamide-Containing Antitumor Agents

| Compound | Core Structure | Substituents | Pharmacokinetics | Reference |

|---|---|---|---|---|

| DIC | Imidazole | Dimethyltriazeno, 4-carboxamide | Plasma half-life: 35 min (IV), 111 min (oral) |

- Key Differences: DIC’s imidazole-triazeno moiety enables alkylating activity, unlike the dihydropyridine-based target compound. tyrosinase inhibition) .

Structure-Activity Relationship (SAR) Insights

- Benzyloxy Group : Enhances lipophilicity in the target compound, aiding membrane penetration in precursors. Its removal (to hydroxy) in IIId improves polar interactions with tyrosinase .

- Carboxamide vs. Ester : Carboxamide derivatives (target, AZ257) exhibit stronger hydrogen-bonding capacity compared to ester analogs (), favoring enzyme inhibition .

- Nitro vs. Methyl Groups : Nitro substituents (IIId) increase electron-withdrawing effects, stabilizing enzyme-inhibitor complexes better than methyl groups .

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing 1,4-dihydropyridine derivatives like 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide?

Answer: 1,4-Dihydropyridines are typically synthesized via the Hantzsch reaction or modified multi-component cyclization. For derivatives with benzyloxy or carboxamide substituents, stepwise functionalization is critical. For example:

- Step 1: Condensation of β-ketoesters with aldehydes and ammonia under reflux conditions to form the dihydropyridine core .

- Step 2: Selective benzyloxy substitution via nucleophilic aromatic substitution (e.g., using benzyl bromide in the presence of K₂CO₃) .

- Step 3: Carboxamide introduction via coupling reactions (e.g., EDCI/HOBt-mediated amidation) .

Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>99%, as in ).

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Answer:

- NMR: Use H and C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm; carboxamide carbonyl at δ 165–170 ppm) .

- X-ray crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (solvent: methanol/ethyl acetate). Compare bond lengths/angles with similar 1,4-dihydropyridines (e.g., C=O bond ~1.23 Å) .

- Mass spectrometry: Validate molecular weight using high-resolution ESI-MS (expected [M+H]⁺ ~345.15) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported biological activities of 1,4-dihydropyridines?

Answer:

- Dose-response studies: Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target specificity assays: Use calcium channel blocking assays (e.g., patch-clamp electrophysiology) to differentiate between calcium modulatory vs. off-target effects .

- Metabolic stability: Assess hepatic microsomal stability (e.g., human CYP450 isoforms) to correlate in vitro vs. in vivo activity discrepancies .

Q. Q4. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction: Use tools like FAF-Drugs2 to predict absorption (e.g., AlogP ~2.5 for optimal permeability) and toxicity (e.g., Ames test alerts) .

- Docking studies: Model interactions with calcium channels (e.g., Cav1.2) using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking of the benzyloxy moiety .

- Solubility enhancement: Simulate co-crystallization with cyclodextrins or PEG-based excipients to improve aqueous solubility .

Q. Q5. What are the key challenges in analyzing the compound’s stability under varying experimental conditions?

Answer:

- Photodegradation: Expose to UV light (254 nm) and monitor degradation via HPLC. Benzyloxy groups are prone to cleavage, forming 5-hydroxy derivatives .

- Thermal stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C expected for crystalline forms) .

- pH-dependent hydrolysis: Test in buffers (pH 1–10) to assess carboxamide and ester stability. Acidic conditions may hydrolyze the dihydropyridine ring .

Q. Q6. How to design a robust SAR study for this compound’s antifungal activity?

Answer:

- Analog synthesis: Modify substituents (e.g., replace benzyloxy with alkoxy groups; vary methyl groups on the dihydropyridine ring) .

- In vitro assays: Use microbroth dilution (MIC against Candida albicans) and time-kill curves to assess fungicidal vs. fungistatic effects .

- Mechanistic studies: Perform ergosterol binding assays or β-glucan synthase inhibition tests to identify molecular targets .

Q. Q7. What analytical techniques are critical for detecting trace impurities in bulk synthesis?

Answer:

- HPLC-DAD/MS: Use a C18 column (gradient: acetonitrile/0.1% formic acid) to separate impurities. Detect at 220 nm for dihydropyridine absorption .

- Elemental analysis: Confirm stoichiometry (e.g., %C: 62.3; %H: 5.8; %N: 8.1) .

- Residual solvent analysis: GC-MS for solvents like DMF or ethyl acetate (limit: <500 ppm per ICH Q3C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.